molecular formula C13H22N2O3 B13776700 4,5-Bis(4-pentenyloxy)-2-imidazolidinone CAS No. 93431-23-3

4,5-Bis(4-pentenyloxy)-2-imidazolidinone

Cat. No.: B13776700
CAS No.: 93431-23-3
M. Wt: 254.33 g/mol
InChI Key: HMRNPCRXMSHCLH-UHFFFAOYSA-N
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Description

4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE: is a heterocyclic compound characterized by the presence of an imidazolidinone core with two pent-4-enoxy substituents at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a carbonyl compound, followed by the introduction of the pent-4-enoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE may involve continuous flow processes to ensure scalability and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically employed.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of catalysts like palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidin-2-one: A structurally related compound with similar chemical properties but lacking the pent-4-enoxy substituents.

    Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone core, offering different reactivity and applications.

Uniqueness

4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE is unique due to the presence of the pent-4-enoxy groups, which impart distinct chemical and physical properties

Properties

CAS No.

93431-23-3

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

4,5-bis(pent-4-enoxy)imidazolidin-2-one

InChI

InChI=1S/C13H22N2O3/c1-3-5-7-9-17-11-12(15-13(16)14-11)18-10-8-6-4-2/h3-4,11-12H,1-2,5-10H2,(H2,14,15,16)

InChI Key

HMRNPCRXMSHCLH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC1C(NC(=O)N1)OCCCC=C

Origin of Product

United States

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